

# MOPAC Calculation Troubleshooting Center

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## Compound of Interest

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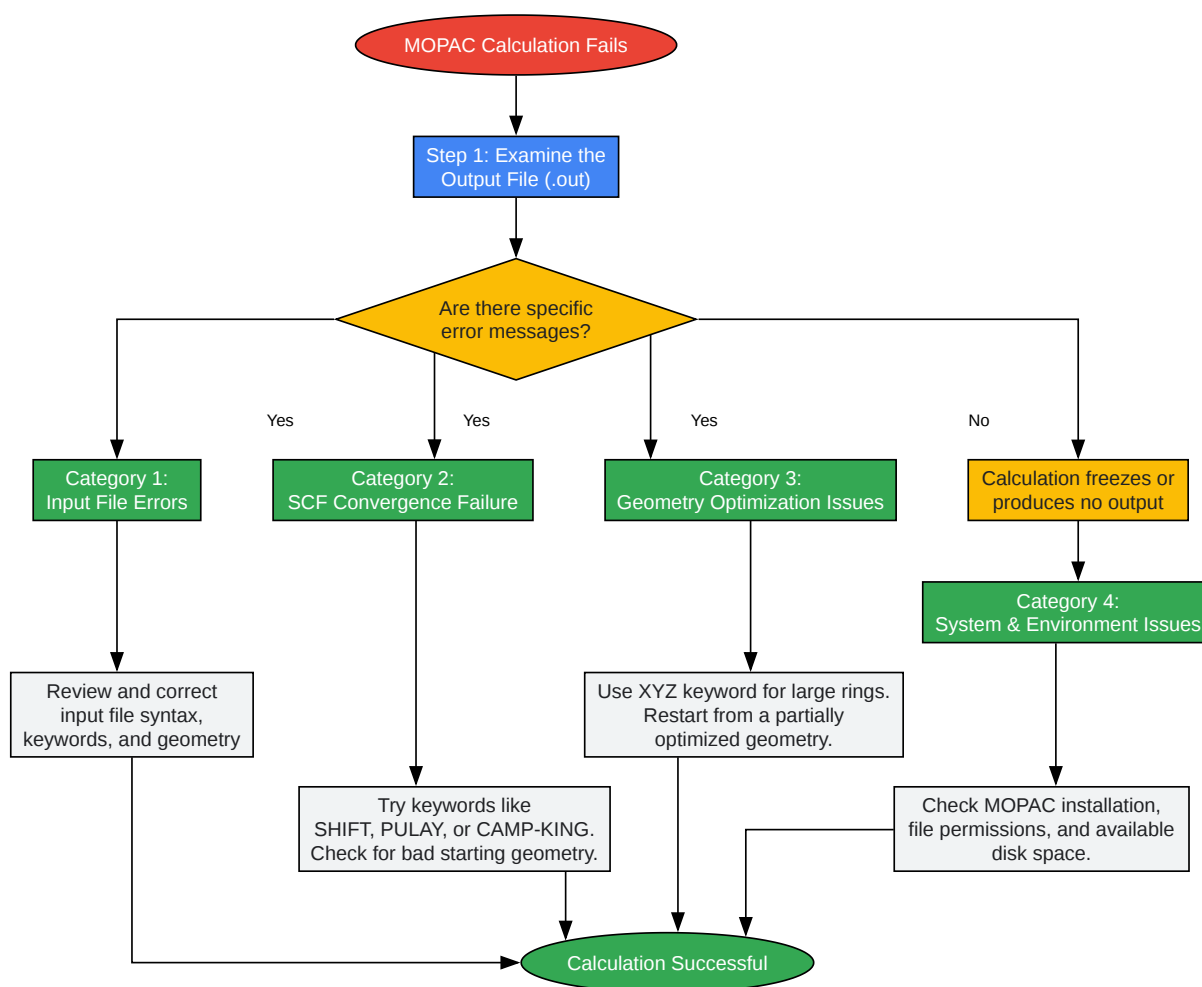
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during MOPAC calculations.

## Troubleshooting Guide: Why is my MOPAC calculation not running?

This guide provides a systematic approach to diagnosing and resolving common MOPAC calculation failures. Follow the steps in the flowchart below and refer to the detailed explanations for each potential issue.



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Caption: A flowchart illustrating the troubleshooting workflow for a failing MOPAC calculation.

## Category 1: Input File Errors

Input file issues are a frequent cause of MOPAC calculation failures. Carefully check the following:

- Q1: Is the keyword syntax correct?
  - A: MOPAC keywords must be spelled correctly and used appropriately. For example, specifying two incompatible methods like PM3 and AM1 in the same input file will result in an error.<sup>[1]</sup> Refer to the MOPAC manual for a complete list of valid keywords and their usage.<sup>[2]</sup>
- Q2: Is the molecular geometry correctly defined?
  - A: Errors in the Z-matrix or Cartesian coordinates can prevent a calculation from starting. Common mistakes include incorrect atom connectivity, ill-defined angles, or atoms being too close to each other.<sup>[3]</sup> Ensure that the geometry definition follows the rules outlined in the MOPAC documentation. For instance, the first three atoms in a Z-matrix must not form a straight line.<sup>[1]</sup>
- Q3: Is the charge and multiplicity specified correctly?
  - A: An incorrect charge or multiplicity can lead to an immediate termination of the calculation.<sup>[4]</sup> For example, specifying NONET for a system with an odd number of electrons is a fatal error.<sup>[1]</sup>
- Q4: Are there any extraneous blank lines or characters in the input file?
  - A: A blank line before the keyword line can cause a "NO ATOMS IN SYSTEM" error.<sup>[1]</sup> Ensure the input file has the correct structure: keywords, a comment line, a blank line, and then the geometry definition.<sup>[5]</sup>

## Category 2: SCF Convergence Failure

The Self-Consistent Field (SCF) procedure is an iterative process to solve the electronic Schrödinger equation. If it fails to converge, the calculation will terminate.

- Q5: What does the error "FAILED TO ACHIEVE SCF" mean?

- A: This message indicates that the SCF calculation did not converge to a stable electronic state.<sup>[1]</sup> This can be due to a poor starting geometry, oscillations in charge distribution, or the intrinsic difficulty of the electronic structure.<sup>[6]</sup>
- Q6: How can I resolve SCF convergence issues?
  - A: MOPAC has several keywords to aid convergence:
    - SHIFT: This keyword can dampen oscillations and is often the first thing to try.<sup>[6]</sup>
    - PULAY: This invokes Pulay's direct inversion of the iterative subspace (DIIS) method, which can be very effective.<sup>[6]</sup>
    - CAMP-KING: This is a robust but computationally more expensive converger that can be used as a last resort.<sup>[6]</sup>
    - ITRY=n: Increasing the number of SCF iterations can sometimes help if the convergence is just slow.<sup>[7]</sup>

## Category 3: Geometry Optimization Issues

Geometry optimization is the process of finding the lowest energy structure of a molecule.

- Q7: My geometry optimization is failing with messages like "NUMERICAL PROBLEMS IN BRACKETING LAMDA". What should I do?
  - A: This often occurs with large ring systems in internal coordinates. Small changes in angles or dihedrals can lead to large, unphysical changes in atom distances. The easiest way to correct this is by adding the XYZ keyword to use Cartesian coordinates for the optimization.<sup>[8][9]</sup>
- Q8: The geometry optimization seems to be running indefinitely or stops after a large number of cycles.
  - A: You may have hit the maximum number of optimization cycles. You can increase this with the CYCLES=n keyword.<sup>[7]</sup> However, if the gradient is not decreasing, there might be an issue with the potential energy surface, and you should re-examine your starting geometry.

## Category 4: System & Environment Issues

Sometimes, the problem lies not with the input file but with the MOPAC installation or the computing environment.

- Q9: The calculation stops abruptly without a clear error message in the output file.
  - A: This could be due to a few reasons:
    - Insufficient disk space: MOPAC generates temporary files, and a full disk can cause the calculation to freeze.[\[10\]](#)
    - Incorrect MOPAC installation: Ensure that MOPAC is installed correctly and that you are running the intended version.[\[8\]](#) Sometimes, old executables can interfere with new installations.[\[8\]](#)
    - File permissions: MOPAC needs to be able to write to the output and temporary file directories. Check the permissions of the directory you are running the calculation from.[\[1\]](#)

## Frequently Asked Questions (FAQs)

- Q10: I'm a new MOPAC user. How should I get started?
  - A: A good way to start is by running a simple, well-documented calculation, such as the geometry optimization of formic acid.[\[8\]](#) This will help you familiarize yourself with the input file format and the output.
- Q11: How do I run a geometry optimization followed by a force constant calculation in a single job?
  - A: This is best done in two steps within the same input file. The first part of the file defines the geometry optimization. The second part then uses the keyword OLDGEO to perform a FORCE calculation on the optimized geometry from the first step.[\[8\]](#)
- Q12: Why don't the net charges on atoms add up to an exact integer value?

- A: This is due to the finite precision of the calculations. Small deviations from integer values for the total charge are normal.[9]
- Q13: What should I do if my PDB file is not working with MOPAC?
  - A: PDB files often lack hydrogen atoms, which are essential for MOPAC calculations. You must add hydrogens before running the calculation. MOPAC can help identify residues with incorrect numbers of hydrogens.[11]
- Q14: Where can I find a comprehensive list of MOPAC error messages?
  - A: The official MOPAC documentation provides an alphabetical list of error messages with explanations.[1] This should be your primary reference for understanding specific error outputs.

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